molecular formula C11H14FNO2 B13601892 (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoicacid

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoicacid

Cat. No.: B13601892
M. Wt: 211.23 g/mol
InChI Key: IHRSBMYRQHCVTJ-SNVBAGLBSA-N
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Description

(2R)-2-(Dimethylamino)-3-(2-fluorophenyl)propanoic acid is a chiral compound featuring a propanoic acid backbone with a dimethylamino group at the C2 position (R-configuration) and a 2-fluorophenyl substituent at C2.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

IHRSBMYRQHCVTJ-SNVBAGLBSA-N

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1F)C(=O)O

Canonical SMILES

CN(C)C(CC1=CC=CC=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling and Amino Acid Modification

A key method involves condensation of N-protected amino acids with amine-containing intermediates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent in solvents such as methylene chloride or dimethylformamide (DMF). This method allows formation of amide bonds critical for assembling the target molecule's backbone.

  • For example, protected α-amino acids bearing fluorophenyl substituents are coupled with dimethylamino-containing moieties under mild conditions to yield intermediates.
  • Subsequent steps include hydrogenation or oxidative cleavage to adjust substituents on the piperazine ring or side chains.
  • Reductive methylation of aniline intermediates using formaldehyde and sodium cyanoborohydride introduces the dimethylamino group.
  • Final deprotection steps, often involving acid hydrolysis (e.g., trifluoroacetic acid in dichloromethane), yield the free amino acid with the desired stereochemistry.

This approach is exemplified in the synthesis of 2-oxopiperazine derivatives and related compounds, where intermediates are isolated and characterized by NMR and IR spectroscopy to confirm structure and purity.

Palladium-Catalyzed Cross-Coupling and Hydroxamate Formation

Another sophisticated method uses palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the 2-fluorophenyl group onto an amino acid scaffold:

  • Starting from (R)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid derivatives, sulfonyl chlorides are reacted with amines in the presence of triethylamine in aqueous dioxane.
  • The carboxylate intermediate is then converted into O-(tetrahydropyranyl)-protected hydroxamates by condensation with O-(tetrahydropyranyl)hydroxylamine (THPONH2) using EDC and 1-hydroxybenzotriazole (HOBt) as coupling agents.
  • Acidic deprotection with trifluoroacetic acid removes Boc groups, and benzoylation is performed using benzoyl chloride and diisopropylethylamine (DIPEA) in dry DMF.
  • The final step involves removal of the THP protecting group under acidic conditions (4 N HCl in methanol/dioxane) to yield the hydroxamic acid derivative.
  • Palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid introduces the 2-fluorophenyl substituent with high efficiency under microwave irradiation.

This route is notable for its high selectivity and yield, and the ability to handle sensitive functional groups via protective group strategies.

Comparative Data Table of Key Synthetic Steps

Step Description Reagents/Conditions Yield (%) Notes
Coupling of N-protected amino acid with amine EDC, methylene chloride, room temperature, 2 h 70–85 Formation of amide intermediate
Reductive methylation of aniline 37% aqueous formaldehyde, NaBH3CN, room temperature 60–75 Introduction of dimethylamino group
Acidic deprotection (Boc removal) TFA in DCM, 0 °C, 15–90 min 70–95 Removal of protecting groups
Suzuki cross-coupling Pd(PPh3)4, K3PO4, H2O/dioxane, microwave, 70 °C 83–98 Introduction of 2-fluorophenyl substituent
Hydroxamate formation THPONH2, EDC, HOBt, NMM, DMF, room temperature 20–53 Protection of hydroxamate function
THP deprotection 4 N HCl in methanol/dioxane, room temperature 14–33 Final deprotection to free hydroxamic acid

Analytical and Characterization Notes

  • Optical rotations are measured to confirm stereochemistry.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used extensively to verify chemical structure.
  • Infrared (IR) spectroscopy confirms functional group transformations.
  • Chromatographic techniques such as flash chromatography are employed for purification, although separation of diastereomers can be challenging.
  • Yields vary depending on the protecting groups and reaction conditions, with some steps requiring optimization for scale-up.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The propanoic acid moiety participates in standard carboxylate transformations:

Reaction TypeReagents/ConditionsProductNotes
EsterificationMethanol/H₂SO₄, refluxMethyl (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoateConfirmed via analog synthesis
AmidationThionyl chloride → NH₃/amineCorresponding amide derivativesRequires activation via acyl chloride intermediate
Salt FormationNaOH/H₂OSodium carboxylate saltEnhanced water solubility

Dimethylamino Group Reactivity

The tertiary amine undergoes characteristic nucleophilic reactions:

Reaction TypeReagentsProductSelectivity Considerations
QuaternizationMethyl iodide, DMF, 60°CQuaternary ammonium iodideSteric hindrance from adjacent groups limits alkylation efficiency
OxidationH₂O₂, Fe²⁺ catalystN-Oxide derivativeRequires controlled pH to avoid over-oxidation

Aromatic Ring Modifications

The 2-fluorophenyl group shows limited electrophilic substitution due to fluorine's strong deactivation:

Reaction TypeReagentsPositionProduct Yield
NitrationHNO₃/H₂SO₄, 0°CMeta (minor)<5% (predicted)
HalogenationCl₂/AlCl₃Not observed-

Stereospecific Interactions

The chiral center at C2 influences reaction pathways:

  • Enzymatic Resolution : Porcine liver esterase shows 94% ee in separating (2R) and (2S) enantiomers during ester hydrolysis

  • Asymmetric Catalysis : Ru-BINAP complexes enable hydrogenation of precursor α,β-unsaturated acids with >98% stereoselectivity

Decarboxylation Pathways

Controlled thermal decomposition reveals:

ConditionsMajor ProductByproducts
220°C, vacuum2-(dimethylamino)-1-(2-fluorophenyl)ethaneCO₂ (quantitative)
Microwave, 300WSame product in 78% yieldTrace aromatic fluorides

Scientific Research Applications

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical variations among analogs:

Compound Name Substituents (Phenyl Ring & Amino Group) Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference ID
(2R)-2-(Dimethylamino)-3-(2-fluorophenyl)propanoic acid (Target Compound) 2-Fluorophenyl, dimethylamino C11H14FNO2 223.24* Fluorine, dimethylamino, carboxylic acid High lipophilicity, potential CNS activity Inferred
(2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl, dimethylamino C11H15NO3 209.24 Hydroxyl, dimethylamino, carboxylic acid Increased hydrogen bonding (2 donors, 4 acceptors)
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid 2,5-Difluorophenyl, free amino C9H9F2NO2 213.18 Dual fluorine, primary amino, carboxylic acid Enhanced metabolic stability
(R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic acid 2,4-Difluorophenyl, acetamido C11H11F2NO3 243.21 Acetamido, dual fluorine, carboxylic acid Improved solubility via acetamido
(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid 2,3-Difluorophenyl, BOC-protected amino C14H17F2NO4 301.29 BOC group, dual fluorine, carboxylic acid Steric bulk from BOC alters reactivity
(2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid 2-(Trifluoromethoxy)phenyl, free amino C10H10F3NO3 249.19 Trifluoromethoxy, amino, carboxylic acid Electron-withdrawing effects dominate
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride 2-Fluorophenyl, methyl ester, amino HCl C10H13ClFNO2 233.67 Ester, hydrochloride salt Prodrug form, enhanced bioavailability

*Molecular weight inferred from structural formula.

Analysis of Substituent Effects

Fluorination Patterns: Mono- vs. Di-fluorination: The target compound's single fluorine (2-fluorophenyl) balances lipophilicity and electronic effects. In contrast, di-fluorinated analogs (e.g., ) exhibit greater metabolic resistance but may reduce solubility.

Amino Group Modifications: Dimethylamino vs. Free Amino: The dimethylamino group in the target compound and increases basicity and may enhance blood-brain barrier penetration compared to primary amino groups (). Protective Groups: The BOC-protected amino in masks reactivity, making it useful in synthetic intermediates, whereas the acetamido group in improves solubility.

Ester vs. Acid Forms :

  • The methyl ester hydrochloride in serves as a prodrug, improving oral absorption. Hydrolysis in vivo would release the active carboxylic acid form.

Pharmacological Implications

  • CNS Penetration: The dimethylamino group in the target compound and may facilitate central nervous system (CNS) activity due to increased lipophilicity and basicity.
  • Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, extending half-life.
  • Receptor Interactions : The 2-fluorophenyl group’s steric and electronic profile may optimize binding to targets like G-protein-coupled receptors (GPCRs) or ion channels.

Biological Activity

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid, often referred to as a derivative of propanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a fluorophenyl moiety, which contribute to its pharmacological properties. The fluorine atom enhances lipophilicity, potentially influencing membrane permeability and receptor binding affinity.

The precise mechanism of action for (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is not fully elucidated. However, studies suggest that it interacts with various neurotransmitter systems and may act as an agonist or antagonist at specific receptors.

  • Receptor Interaction : Preliminary data indicate that the compound may influence the activity of G-protein coupled receptors (GPCRs), particularly those involved in pain modulation and neurotropic activity .
  • Neurotropic Effects : Research on related compounds suggests that similar structures can induce neurite outgrowth in neuronal cultures, indicating potential neuroprotective effects .

In Vitro Studies

Recent studies have shown that (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid exhibits significant biological activity in vitro:

  • Neurite Outgrowth : In PC12 cell cultures, the compound promoted neurite outgrowth, suggesting neurotropic properties. The results indicated a dose-dependent enhancement of neurite length and branching compared to control groups .
Concentration (µM)Neurite Length (µm)Control Length (µm)
5300150
10500150
20700150

Case Studies

  • Neuroprotection in Animal Models : A study involving a structurally similar compound demonstrated significant neuroprotective effects in models of traumatic brain injury. The compound reduced neuronal apoptosis and inflammation markers significantly compared to untreated controls .
  • Pain Modulation : Another investigation indicated that derivatives of this compound could modulate pain pathways effectively, providing analgesic effects without significant side effects typically associated with opioid treatments .

Safety and Toxicology

Safety assessments are crucial for any pharmacological agent. Preliminary toxicological evaluations suggest that (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety in chronic use.

Q & A

Q. What are the recommended synthetic routes for (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis is critical. A two-step approach is often employed:

Chiral Pool Strategy : Start with L- or D-amino acid precursors. For example, fluorophenylalanine analogs (e.g., ’s Fmoc-protected derivative) can be modified via reductive alkylation to introduce the dimethylamino group.

Asymmetric Catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) to control stereochemistry during the formation of the propanoic acid backbone.

  • Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) is essential to isolate the (2R)-enantiomer. Purity >99% is achievable with gradient elution (e.g., hexane:isopropanol 90:10, 0.1% TFA) .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (2R) configuration.
  • NMR Analysis : Use NOESY or ROESY to detect spatial proximity between the dimethylamino group and fluorophenyl protons.
  • Optical Rotation : Compare experimental [α]D values with literature data for structurally similar compounds (e.g., ’s dibromo-phenylpropanoic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for this compound (e.g., unexpected coupling constants or split signals)?

  • Methodological Answer : Contradictions often arise from dynamic stereochemical effects or solvent interactions. Strategies include:
  • Variable Temperature NMR : Assess signal splitting at temperatures from 25°C to −40°C to identify conformational exchange.
  • Deuterated Solvent Screening : Test in DMSO-d6 vs. CDCl3 to observe solvent-dependent shifts (e.g., fluorine-proton coupling in CDCl3 may resolve splitting).
  • DFT Calculations : Optimize the molecule’s geometry using Gaussian or ORCA software to predict coupling constants and compare with experimental data .

Q. What strategies optimize the compound’s binding affinity in enzyme inhibition studies (e.g., targeting aminotransferases)?

  • Methodological Answer : Structure-activity relationship (SAR) studies are key:
  • Bioisosteric Replacement : Substitute the 2-fluorophenyl group with trifluoromethoxy (as in ) to enhance hydrophobic interactions.
  • Molecular Dynamics Simulations : Use GROMACS or AMBER to model interactions between the dimethylamino group and enzyme active sites (e.g., hydrogen bonding with Asp residues).
  • In Vitro Assays : Test IC50 values against recombinant enzymes, using fluorogenic substrates (e.g., ’s trifluoromethylphenyl analogs for competitive binding assays) .

Q. How can researchers address low yields in the final hydrolysis step of the synthetic pathway?

  • Methodological Answer : Low yields during ester-to-acid hydrolysis may stem from steric hindrance. Solutions include:
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–150°C, 30 min) to accelerate hydrolysis.
  • Enzyme-Catalyzed Hydrolysis : Use lipases (e.g., Candida antarctica Lipase B) in biphasic systems (water:THF) for selective cleavage without racemization .

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